molecular formula C10H16N2 B1604812 N,N-Dimethyl-N'-phenylethylenediamine CAS No. 6711-46-2

N,N-Dimethyl-N'-phenylethylenediamine

Cat. No.: B1604812
CAS No.: 6711-46-2
M. Wt: 164.25 g/mol
InChI Key: FRCVOKAWJJIJHQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-phenylethylenediamine: is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.2474 g/mol . It is a derivative of ethylenediamine, where one of the nitrogen atoms is bonded to a phenyl group and both nitrogen atoms are bonded to methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N,N-Dimethyl-N’-phenylethylenediamine involves the reductive amination of benzaldehyde with N,N-dimethylethylenediamine. This reaction typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Direct Alkylation: Another method involves the direct alkylation of N-phenylethylenediamine with methyl iodide or dimethyl sulfate under basic conditions. This reaction requires a strong base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-phenylethylenediamine often involves large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-N’-phenylethylenediamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

    Substitution: N,N-Dimethyl-N’-phenylethylenediamine can participate in nucleophilic substitution reactions, where the phenyl group or methyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N,N-Dimethyl-N’-phenylethylenediamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: N,N-Dimethyl-N’-phenylethylenediamine derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals. Its ability to form stable complexes with metals makes it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-phenylethylenediamine involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can catalyze various chemical reactions by providing a favorable environment for the reactants to interact. The molecular targets and pathways involved depend on the specific metal ion and the nature of the reaction being catalyzed.

Comparison with Similar Compounds

    N,N-Dimethylethylenediamine: This compound lacks the phenyl group and has different reactivity and applications.

    N,N-Dimethyl-p-phenylenediamine: This compound has a different substitution pattern on the aromatic ring, leading to different chemical properties.

    N,N-Dimethyl-N’-ethyl-N’-phenylethylenediamine: This compound has an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: N,N-Dimethyl-N’-phenylethylenediamine is unique due to the presence of both a phenyl group and two methyl groups on the nitrogen atoms. This specific substitution pattern imparts distinct chemical properties, making it valuable in various applications, particularly in coordination chemistry and catalysis.

Properties

IUPAC Name

N',N'-dimethyl-N-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)9-8-11-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCVOKAWJJIJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064459
Record name 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl-
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Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6711-46-2
Record name N1,N1-Dimethyl-N2-phenyl-1,2-ethanediamine
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Record name N-(2-(Dimethylamino)ethyl)aniline
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Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl-
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Record name 1,2-Ethanediamine, N,N-dimethyl-N'-phenyl-
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Record name N,N-dimethyl-N'-phenylethylenediamine
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Record name N-(2-(DIMETHYLAMINO)ETHYL)ANILINE
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Synthesis routes and methods

Procedure details

In a 50 mL round-bottomed flask (t=g) was unsym-Dimethylethylenediamine (1.080 mL, 9.80 mmol), Iodobenzene (0.549 mL, 4.90 mmol), and TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.449 g, 0.49 mmol)Cesium carbonate (2.396 g, 7.35 mmol) andCesium carbonate (2.396 g, 7.35 mmol) were added. in DMF (10 mL) ([VOLUME]) to give a brown suspension. Reaction stirred over night at 100°C. no reaction.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00098 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.0098 mol
Type
reactant
Reaction Step Three
Quantity
0.0049 mol
Type
reactant
Reaction Step Four
Quantity
0.00098 mol
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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